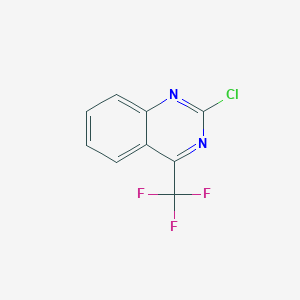

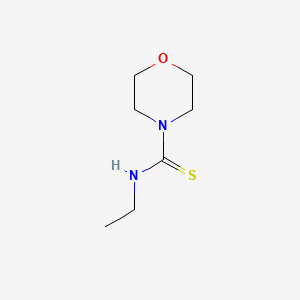

![molecular formula C6H13ClN4O B2368884 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride CAS No. 2309468-71-9](/img/structure/B2368884.png)

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride” is a chemical compound that belongs to the family of triazole-based drugs. It contains a five-membered heterocyclic moiety known as 1, 3-diazole, which possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is amphoteric in nature, showing both acidic and basic properties .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,4-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1, 3-diazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Aplicaciones Científicas De Investigación

1. Chiral 1,2,4-Triazoles: Synthesis and Applications

Chiral 1,2,4-triazoles, such as the molecule , have been studied for their unique properties in stereoselective acylation and chlorination reactions. These processes are significant in synthesizing various enantioselective compounds, with varying efficiencies based on reaction conditions and reagents used (Katritzky et al., 2010).

2. Docking Studies and Potential Inhibitory Action

The compound has been a subject of interest in docking studies with biological receptors, such as human prostaglandin reductase. Such studies provide insights into its plausible inhibitory action and potential therapeutic applications (Nayak & Poojary, 2019).

3. Synthesis of Schiff and Mannich Bases

The compound is used in synthesizing Schiff and Mannich bases from isatin derivatives. These bases have various applications in chemical research, particularly in forming compounds with distinct chemical structures (Bekircan & Bektaş, 2008).

4. Agricultural and Medicinal Chemistry

1,2,4-Triazoles, including the discussed compound, have garnered attention in agricultural and medicinal chemistry for their herbicidal and antifungal activities. This has led to the exploration of new methods for accessing these substituted triazoles (Lassalas et al., 2017).

5. Photophysical and Luminescent Properties

Studies have explored the photophysical properties of similar 1,2,4-triazoles. These include investigations into vibration, absorption, and photoluminescence spectroscopy, providing valuable data for applications in materials science (Nadeem et al., 2017).

6. Complexation with Copper(II) Chloride

Research has been conducted on the complexation of 1,2,4-triazole derivatives with copper(II) chloride. This explores their potential in forming coordination polymers with unique magnetic and structural properties (Voitekhovich et al., 2020).

7. Synthesis and Antibacterial Activity

Some 1,2,4-triazoles have been synthesized and tested for their antibacterial activities against various bacterial strains. This highlights their potential in developing new antimicrobial agents (Reddy et al., 2010).

Mecanismo De Acción

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties . They can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities .

Action Environment

Environmental factors such as ph and temperature can significantly influence the action of many compounds .

Propiedades

IUPAC Name |

1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.ClH/c1-3(7)5-8-6(4(2)11)10-9-5;/h3-4,11H,7H2,1-2H3,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACMDMHJODHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)C(C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

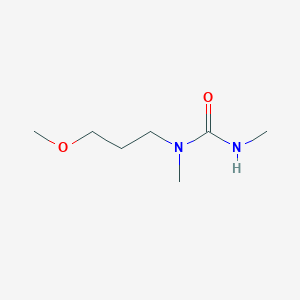

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)

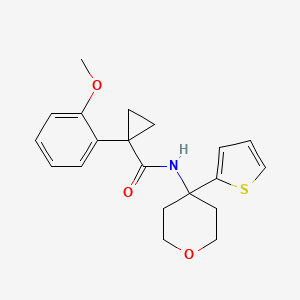

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

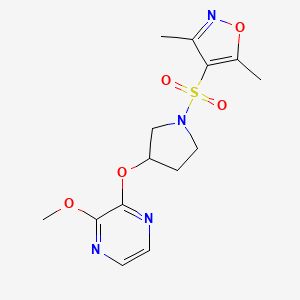

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)